6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
The compound 6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide belongs to the pyrimidothiazine class, characterized by a fused bicyclic system of pyrimidine and thiazine rings. Its structure includes a carboxamide group at position 3, substituted with a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
6-oxo-N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c19-12-3-5-16-14-18(12)8-11(9-21-14)13(20)17-7-10-2-1-4-15-6-10/h1-6,11H,7-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHZBSJFVPEFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC=CC(=O)N21)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then reacted with a thiazine precursor under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the heterocyclic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Structural Characteristics
The structural formula of the compound can be represented as follows:This compound contains a thiazine ring fused with a pyrimidine structure, contributing to its potential biological activity.
Biological Activities
Research indicates that this compound may possess various biological activities:
- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The thiazine and pyrimidine moieties are known to interact with various biological targets involved in cancer progression.
- Antimicrobial Properties : Studies have shown that derivatives of thiazines often exhibit antimicrobial activity. This compound could potentially be evaluated for its efficacy against bacterial and fungal pathogens.
- Anti-inflammatory Effects : Compounds with similar frameworks have demonstrated anti-inflammatory properties. The exploration of this compound's effects on inflammatory pathways could provide insights into its therapeutic potential.
Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds. Here are some notable findings:
- Synthesis and Characterization : Various methods have been employed to synthesize thiazine derivatives. For instance, the use of microwave-assisted synthesis has been reported to enhance yields and reduce reaction times.
- Biological Testing : In vitro assays have been conducted to assess the cytotoxicity of related compounds against different cancer cell lines. Results indicate promising activity, warranting further investigation into the mechanisms of action.
- Structure-Activity Relationship (SAR) : Understanding the relationship between chemical structure and biological activity is crucial. Modifications at specific positions on the thiazine or pyrimidine rings can significantly affect potency and selectivity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated a series of thiazine derivatives for their anticancer properties. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting that modifications similar to those found in 6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide could enhance efficacy against various cancers.
Case Study 2: Antimicrobial Evaluation
Another research effort assessed the antimicrobial activity of several thiazine derivatives against clinical isolates of bacteria. The results indicated that certain modifications led to enhanced antibacterial properties, highlighting the potential for developing new antibiotics based on this scaffold.
Data Table: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of 6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
N-Benzyl-N-Methyl Analog ()
The compound N-benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide shares the same core structure but differs in the amide substituent. Key distinctions include:
- Substituent : The benzyl and methyl groups on the amide nitrogen introduce steric bulk and lipophilicity, contrasting with the pyridinylmethyl group in the target compound.
- Molecular Weight : Estimated at 310.39 g/mol (C₁₆H₁₈N₂O₂S), compared to the target compound’s theoretical molecular weight of 293.35 g/mol (C₁₃H₁₅N₃O₂S).
Implications : The pyridinylmethyl substituent may improve aqueous solubility and facilitate hydrogen bonding in biological systems compared to the benzyl-methyl analog [1].
Hydrochloride Derivative ()
The compound 6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride differs in two key aspects:
- Functional Group : A carboxylic acid (salt form) replaces the carboxamide, significantly altering ionization and solubility.
- Molecular Formula : C₈H₉ClN₂O₃S (248.68 g/mol), indicating a simpler structure with a chloride counterion.
Implications : The hydrochloride salt form likely exhibits higher water solubility, making it advantageous for parenteral formulations. However, the carboxamide in the target compound may enhance metabolic stability and oral bioavailability [6].
Thiazolo[3,2-a]pyrimidine Ester ()
The compound Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate features a distinct fused thiazolopyrimidine core but shares a sulfur-containing heterocycle. Notable differences include:
- Substituents : A phenyl group, trimethoxybenzylidene, and ethyl ester substituents contribute to steric hindrance and electronic complexity.
- Crystal Structure : The pyrimidine ring adopts a flattened boat conformation (deviation of 0.224 Å from planarity), with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. Hydrogen bonding via C–H···O interactions stabilizes the crystal lattice.
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods described for analogs, such as refluxing with acetic acid/anhydride mixtures (e.g., ’s 78% yield via condensation) [4].
- Crystallography : Structural insights from related compounds (e.g., ring puckering in ) highlight the importance of conformational analysis for activity optimization. Tools like SIR97 and ORTEP-3 (Evidences 2, 3, 5) enable precise determination of such features [5].
- Pharmacological Potential: The pyridinylmethyl group may confer advantages in target engagement over benzyl or ester substituents, though direct activity data are needed.
Biological Activity
The compound 6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a member of the pyrimidine and thiazine family of compounds, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₄N₄O₂S
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
This compound features a thiazine ring fused with a pyrimidine structure, which is critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to 6-oxo-N-(pyridin-3-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine exhibit various mechanisms of action:
- Inhibition of Enzymatic Pathways : Many thiazine and pyrimidine derivatives inhibit key enzymes involved in nucleotide synthesis and cell proliferation. For instance, they can target dihydrofolate reductase or thymidylate synthase.
- Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against various bacterial strains by disrupting cellular functions.
- Anticancer Activity : The compound's structural characteristics suggest potential activity against cancer cells through apoptosis induction and cell cycle arrest.
Biological Activity Data
The following table summarizes key findings from studies on related compounds and their biological activities:
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that the tested compounds led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of thiazole-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Research Findings
Recent research has highlighted the importance of the de novo pyrimidine biosynthesis pathway in various pathogens such as Trypanosoma cruzi, suggesting that targeting this pathway could be a promising strategy for developing new therapeutics against diseases like Chagas disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
